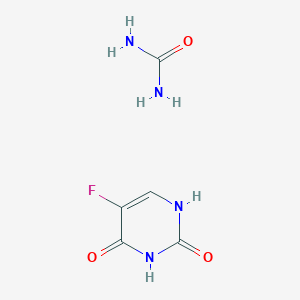
5-fluoro-1H-pyrimidine-2,4-dione;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1H-pyrimidine-2,4-dione;urea, commonly known as 5-fluorouracil, is a pyrimidine analog widely used in chemotherapy for treating various cancers. It belongs to the antimetabolite and pyrimidine analog families of medications. This compound acts as a thymidylate synthase inhibitor, blocking the synthesis of thymidine, a nucleotide required for DNA replication, leading to cancer cell death .
準備方法
Synthetic Routes and Reaction Conditions
5-Fluoro-1H-pyrimidine-2,4-dione can be synthesized through several methods. One common method involves the condensation of fluorinated intermediates with uracil derivatives. For instance, the reaction of ethyl fluoroacetate with urea, followed by cyclization and hydrolysis, yields 5-fluorouracil . Another method involves the catalytic trifluoromethylation of uracil with trifluoromethyl iodide in the presence of iron (II) compounds .
Industrial Production Methods
Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, cyclization, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions
5-Fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Can be reduced under specific conditions, although less commonly studied.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Superoxide radical anion and hydroperoxyl radical in aqueous solutions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Leads to the formation of various oxidized derivatives.
Substitution: Results in substituted pyrimidine derivatives, depending on the nucleophile used.
科学的研究の応用
5-Fluoro-1H-pyrimidine-2,4-dione has extensive applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation reactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis inhibition.
Medicine: Widely used in chemotherapy for treating cancers such as colorectal, breast, and stomach cancers.
Industry: Employed in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
作用機序
The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking thymidylate synthase, the compound prevents the formation of thymidine, leading to DNA damage and apoptosis in rapidly dividing cancer cells . Additionally, its metabolites can be incorporated into RNA and DNA, further disrupting cellular processes .
類似化合物との比較
Similar Compounds
Idoxuridine: Another pyrimidine analog used in antiviral therapy.
Trifluridine: Used in combination with other drugs for cancer treatment.
Primidone: An anticonvulsant with a pyrimidine structure.
Uniqueness
5-Fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its incorporation into nucleic acids, making it highly effective in cancer treatment . Its fluorine atom enhances its reactivity and stability compared to other pyrimidine analogs .
特性
CAS番号 |
922167-05-3 |
|---|---|
分子式 |
C5H7FN4O3 |
分子量 |
190.13 g/mol |
IUPAC名 |
5-fluoro-1H-pyrimidine-2,4-dione;urea |
InChI |
InChI=1S/C4H3FN2O2.CH4N2O/c5-2-1-6-4(9)7-3(2)8;2-1(3)4/h1H,(H2,6,7,8,9);(H4,2,3,4) |
InChIキー |
QSKVRCSPJUTKJS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)F.C(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















